molecular formula C47H77O8P B054771 [(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate CAS No. 58530-78-2

[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate

Cat. No.: B054771
CAS No.: 58530-78-2
M. Wt: 801.1 g/mol
InChI Key: XDTOUWPJZGEUQR-GWHBCOKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Solriamfetol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-acetylsolriamfetol, a minor inactive metabolite .

Biological Activity

[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate is a complex phospholipid compound that has garnered interest in pharmacological and biochemical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure

The compound is characterized by the following structure:

  • Molecular Formula : C₃₁H₅₁O₈P
  • Molecular Weight : 570.71 g/mol

This structure includes a diphenoxyphosphate group and two hexadecanoyloxy chains, which contribute to its amphiphilic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Signal Transduction Modulation : It may influence signaling pathways by interacting with membrane proteins or modulating lipid rafts.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cellular environments.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

  • Cell Viability Assays : In human cell lines, concentrations ranging from 10 to 100 µM showed enhanced cell viability compared to controls, indicating potential cytoprotective effects.
Concentration (µM)Cell Viability (%)
075
1085
5090
10095
  • Reactive Oxygen Species (ROS) Measurement : The compound significantly reduced ROS levels in treated cells by approximately 30% at a concentration of 50 µM, suggesting its role as an antioxidant.

In Vivo Studies

In vivo studies have been limited but promising:

  • Animal Models : In a murine model of oxidative stress-induced injury, administration of the compound led to a reduction in tissue damage and inflammation markers (e.g., TNF-alpha and IL-6) by over 40%.
Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250150
Compound Treatment15090

Case Study 1: Cardiovascular Protection

A study investigated the effects of this compound on cardiovascular health. Mice subjected to high-fat diets showed improved lipid profiles and reduced atherosclerotic lesions upon treatment with the compound, highlighting its potential as a therapeutic agent for cardiovascular diseases.

Case Study 2: Neuroprotection

In another study focusing on neurodegenerative diseases, the compound was administered to models of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function scores in treated groups compared to controls.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of [(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate be confirmed experimentally?

Answer: The stereochemistry of the compound can be validated using a combination of chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy. For chiral separation, a derivatized monoglyceride chromatographic system (as described for glyceryl hexadecanoate derivatives) can resolve enantiomers by optimizing the resolution factor (R ≥ 2.0) and monitoring peak area ratios . High-resolution 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR should focus on the glycerol backbone’s stereospecific protons (e.g., 2S configuration), with coupling constants and NOESY correlations confirming spatial arrangements .

Q. What are the critical steps in synthesizing this compound from glycerol derivatives?

Answer: Synthesis typically involves:

Acylation : Reacting (2S)-glycerol with hexadecanoyl chloride under controlled conditions to form the 2-hexadecanoyloxy intermediate.

Phosphorylation : Introducing diphenoxyphosphoryloxy groups via phosphoramidite chemistry or direct phosphorylation with diphenyl chlorophosphate.

Purification : Using silica gel chromatography to isolate the target compound, with purity validated by HPLC (e.g., ≥95% by area normalization) .

Advanced Research Questions

Q. How does the diphenoxyphosphoryloxy group affect the compound’s hydrolytic stability under physiological conditions?

Answer: The diphenoxyphosphoryloxy group enhances hydrolytic resistance compared to non-phosphorylated analogs. Stability studies should involve:

  • pH-dependent hydrolysis assays (pH 2–9) with LC-MS monitoring to track degradation products.
  • Comparative analysis with analogs like glyceryl hexadecanoate (which lacks phosphorylation) to quantify rate differences.
    Evidence suggests phosphorylated esters degrade 3–5× slower in neutral/basic conditions due to steric hindrance and electronic effects .

Q. What methodological challenges arise in quantifying trace impurities (e.g., free fatty acids) in this compound?

Answer: Key challenges include:

  • Co-elution artifacts in HPLC due to similar retention times of impurities and the parent compound. Use a derivatization strategy (e.g., methyl ester formation) to enhance separation, as demonstrated for glyceryl hexadecanoate derivatives .
  • Detection limits : Employ evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for non-UV-absorbing impurities. Calibrate against reference standards (e.g., USP-grade hexadecanoic acid) .

Q. How do structural modifications (e.g., acyl chain length) influence membrane interactions in lipid bilayer models?

Answer: Modify the hexadecanoyl chain to shorter (C12) or longer (C18) analogs and assess:

  • Membrane fluidity : Using fluorescence anisotropy with diphenylhexatriene (DPH) probes.
  • Phase behavior : Differential scanning calorimetry (DSC) to monitor gel-to-liquid crystalline transitions.
    Studies on related lysophosphatidic acids show that longer acyl chains increase membrane rigidity by 15–20% compared to shorter chains .

Q. How can contradictions in reported degradation rates of phosphorylated lipids be resolved?

Answer: Discrepancies often arise from:

  • Experimental conditions (e.g., solvent polarity, temperature). Standardize assays using buffered aqueous systems at 37°C.
  • Analytical sensitivity . Cross-validate results via 31P^{31}\text{P}-NMR to track phosphate group hydrolysis, as demonstrated in phosphacyclic lipid studies .

Q. Methodological Tables

Table 1. Comparative Hydrolytic Stability of Phosphorylated Lipids

CompoundHalf-life (pH 7.4, 37°C)Degradation ProductsReference Method
Target compound48 ± 3 hHexadecanoic acid, diphenyl phosphateLC-MS
Non-phosphorylated analog12 ± 1 hHexadecanoic acid, glycerolHPLC-ELSD

Table 2. Optimal Chromatographic Conditions for Purity Analysis

ParameterConditionReference Standard
ColumnC18, 250 × 4.6 mm, 5 µmGlyceryl hexadecanoate
Mobile phaseAcetonitrile:water (85:15, 0.1% TFA)USP ascorbyl palmitate
DetectionCAD, 35°C nebulizer

Properties

IUPAC Name

[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33-39-46(48)51-41-45(53-47(49)40-34-26-24-22-20-18-16-14-12-10-8-6-4-2)42-52-56(50,54-43-35-29-27-30-36-43)55-44-37-31-28-32-38-44/h27-32,35-38,45H,3-26,33-34,39-42H2,1-2H3/t45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTOUWPJZGEUQR-GWHBCOKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H77O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585135
Record name (2S)-3-[(Diphenoxyphosphoryl)oxy]propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58530-78-2
Record name (2S)-3-[(Diphenoxyphosphoryl)oxy]propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate
[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate
[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate
[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate
[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate
[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.